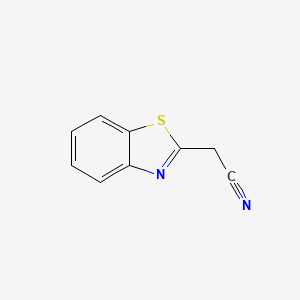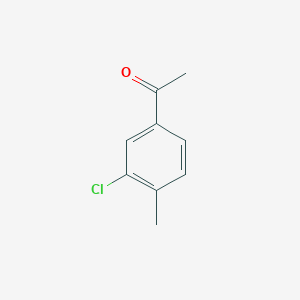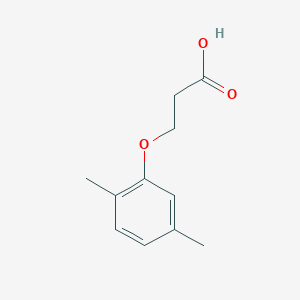
3-(2,5-Dimethyl-phenoxy)-propionsäure
Übersicht
Beschreibung
3-(2,5-Dimethyl-phenoxy)-propionic acid is a chemical compound that belongs to the class of phenoxypropionic acids. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of 3-(2,5-Dimethyl-phenoxy)-propionic acid.
Synthesis Analysis
The synthesis of related phenoxypropionic acids often involves multi-step chemical reactions starting from simple precursors. For instance, the synthesis of sex pheromones for pine sawflies, which are structurally similar to 3-(2,5-Dimethyl-phenoxy)-propionic acid, was achieved starting from (S)-malic acid and involved a tandem ester reduction-epoxide formation-reductive epoxide-opening reaction protocol . This suggests that a similar approach could potentially be applied to synthesize 3-(2,5-Dimethyl-phenoxy)-propionic acid.
Molecular Structure Analysis
The molecular structure of phenoxypropionic acids has been determined using crystallography. For example, the crystal structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was solved by direct methods and showed that the molecules form hydrogen-bonded cyclic dimers with a synplanar-synplanar side-chain conformation . This information can be extrapolated to predict that 3-(2,5-Dimethyl-phenoxy)-propionic acid may also form similar hydrogen-bonded dimers and possess a specific conformation that influences its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of phenoxypropionic acids can be complex. For instance, the oxidation of the methyl ester of a related compound led to the formation of phenoxyl radicals, which underwent dimerization, cross-recombination, and disproportionation . This indicates that 3-(2,5-Dimethyl-phenoxy)-propionic acid could also participate in various chemical reactions, particularly oxidation processes that may yield a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxypropionic acids are influenced by their molecular structure. The crystal structure analysis of related compounds provides insights into their density, melting points, and molecular conformations . The synthesis of 3-hydroxy-2,2-dimethylpropionic acid, a compound with a similar alkyl chain, was described and characterized by IR spectroscopy and melting point determination . These methods could be applied to determine the physical and chemical properties of 3-(2,5-Dimethyl-phenoxy)-propionic acid.
Wissenschaftliche Forschungsanwendungen
Bioanalytische Anwendungen
3-(2,5-Dimethyl-phenoxy)-propionsäure: wurde bei der Synthese von Phenylboronsäure (PBA) enthaltenden BODIPY-Farbstoffen verwendet . Diese Farbstoffe sind funktional und modular und damit hervorragende Werkzeuge für bioanalytische Anwendungen wie die Verankerung der Glykandomäne von Antikörpern. Die rezeptorähnliche Fähigkeit des PBA-Moleküls in Kombination mit der Vielseitigkeit der BODIPY-Derivate ermöglicht präzise bioanalytische Bewertungen, einschließlich Bindungsmessungen an Glykanketten mittels Quarzkristall-Mikrowaage (QCM).
Pharmazeutische Forschung
In der pharmazeutischen Forschung wurden Derivate von This compound hinsichtlich ihres Potenzials in der Arzneimittelentwicklung untersucht. So wurden beispielsweise Analoga, die auf B-Zell-Lymphom 2/X-gebundene Inhibitoren von Apoptoseproteinen abzielen, synthetisiert, um Melanome zurückzubilden, was auf die Rolle der Verbindung bei Strategien zur Krebsbehandlung hinweist .
Landwirtschaftliche Chemie
Die Derivate der Verbindung finden sich in fungiziden Verbindungen wie Benmijunzhi, die Fubenmixuanan und Strobilurin enthalten . Diese werden verwendet, um Nutzpflanzen vor Pilzkrankheiten zu schützen, was die Bedeutung der Verbindung für die Steigerung der landwirtschaftlichen Produktivität und den Pflanzenschutz unterstreicht.
Materialwissenschaft
In der Materialwissenschaft ist This compound an der Entwicklung neuer Materialien mit spezifischen Eigenschaften beteiligt. So können ihre Derivate verwendet werden, um fluoreszierende Farbstoffe für die Markierung und Detektion in verschiedenen materialbasierten Anwendungen herzustellen .
Umweltbelastung
Obwohl spezifische Studien zu den Auswirkungen von This compound selbst auf die Umwelt nicht leicht zugänglich sind, legt ihre Verwendung in der Landwirtschaft als Fungizid nahe, dass sie Auswirkungen auf die Boden- und Wasserqualität haben könnte. Es ist entscheidend, die biologische Abbaubarkeit der Verbindung und ihre potenzielle Anreicherung in der Umwelt zu bewerten .
Industrielle Anwendungen
Industriell sind This compound und ihre Derivate wertvoll bei der Synthese verschiedener chemischer Produkte. Ihre Rolle bei der Herstellung von Verbindungen mit fungiziden Eigenschaften ist besonders bemerkenswert, da sie zur Produktion von Chemikalien beiträgt, die dazu beitragen, Pflanzenkrankheiten in großem Maßstab zu bekämpfen .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Safety precautions include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation occurs .
Eigenschaften
IUPAC Name |
3-(2,5-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-4-9(2)10(7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFRUATQLBSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324908 | |
| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4673-48-7 | |
| Record name | 4673-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,5-Dimethyl-phenoxy)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dimethylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




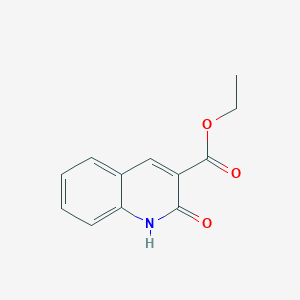
![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)

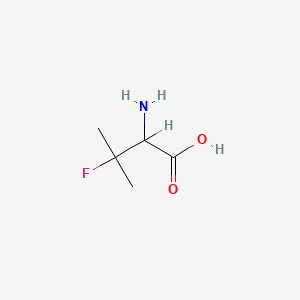
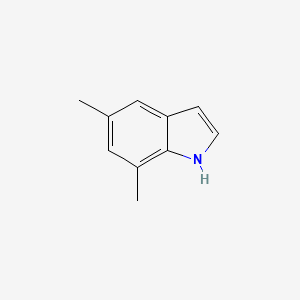
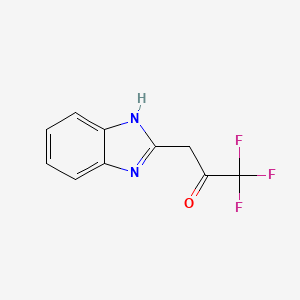



![1H-Imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B1330633.png)
